2-acetamido-N-tert-butyl-2-hydroxyacetamide
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Overview
Description
2-acetamido-N-tert-butyl-2-hydroxyacetamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.224 g/mol. This compound is known for its unique chemical structure, which includes an acetamido group, a tert-butyl group, and a hydroxyacetamide group. It has gained attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-tert-butyl-2-hydroxyacetamide typically involves the reaction of tert-butylamine with glyoxylic acid, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding oxo compounds.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-acetamido-N-tert-butyl-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-acetamido-N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The hydroxyacetamide group can form hydrogen bonds with target proteins, while the acetamido and tert-butyl groups contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-hydroxyacetamide: Similar structure but lacks the acetamido group.
2-acetamido-2-hydroxyacetamide: Similar structure but lacks the tert-butyl group.
Uniqueness
2-acetamido-N-tert-butyl-2-hydroxyacetamide is unique due to the presence of both the acetamido and tert-butyl groups, which contribute to its distinct chemical properties and potential biological activity. The combination of these functional groups enhances its stability, solubility, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-acetamido-N-tert-butyl-2-hydroxyacetamide |
InChI |
InChI=1S/C8H16N2O3/c1-5(11)9-6(12)7(13)10-8(2,3)4/h6,12H,1-4H3,(H,9,11)(H,10,13) |
InChI Key |
DZSDWYUQYIJRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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